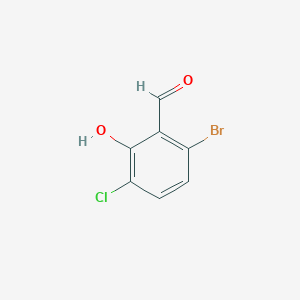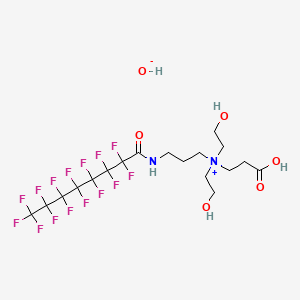
2-Carboxyethylbis(2-hydroxyethyl)-3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-1-oxooctyl)amino)propylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide is a complex organic compound with a molecular formula of C18H23F15N2O6 and a molecular weight of 648.361 g/mol . This compound is known for its unique structure, which includes a highly fluorinated tail, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques, such as chromatography and crystallization, are often employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide involves its interaction with molecular targets such as proteins and cell membranes. The compound’s fluorinated tail allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular functions. Additionally, its hydroxyl and carboxyl groups enable it to form hydrogen bonds and interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-carboxyethyl disulfide
- Bis(2-carboxyethyl) disulfide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, 2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium hydroxide stands out due to its highly fluorinated tail, which imparts unique properties such as increased hydrophobicity and chemical stability. These characteristics make it particularly valuable in applications requiring robust and durable materials .
Eigenschaften
CAS-Nummer |
39186-68-0 |
|---|---|
Molekularformel |
C18H23F15N2O6 |
Molekulargewicht |
648.4 g/mol |
IUPAC-Name |
2-carboxyethyl-bis(2-hydroxyethyl)-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C18H21F15N2O5.H2O/c19-12(20,11(40)34-3-1-4-35(6-8-36,7-9-37)5-2-10(38)39)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)33;/h36-37H,1-9H2,(H-,34,38,39,40);1H2 |
InChI-Schlüssel |
QWXFQEDOSLXNLW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C[N+](CCC(=O)O)(CCO)CCO.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-phenyl-2,3-dihydro-2-furanyl}ethanone](/img/structure/B15202815.png)

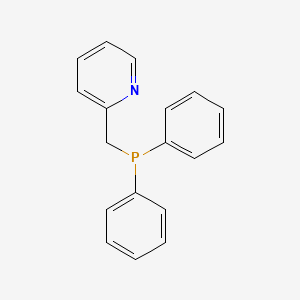
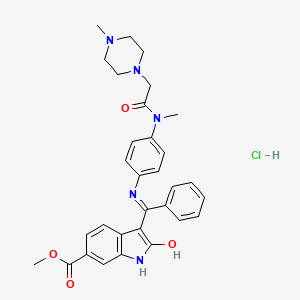
![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
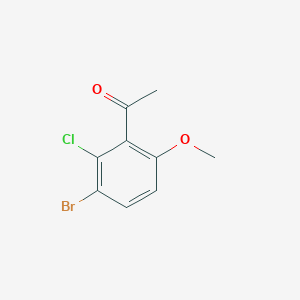
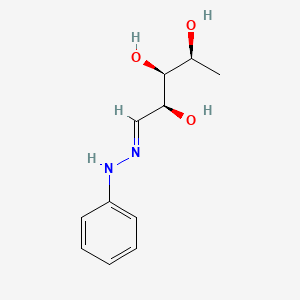

![Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-](/img/structure/B15202871.png)
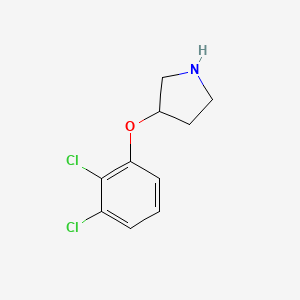
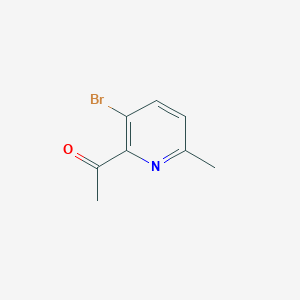
![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
